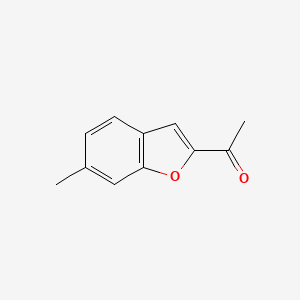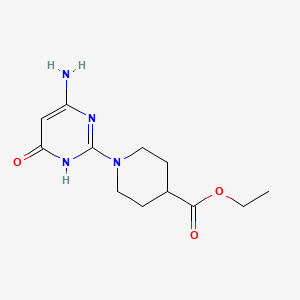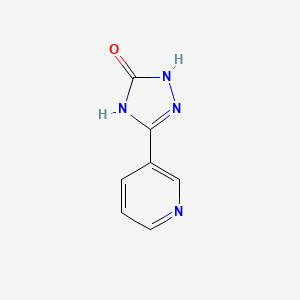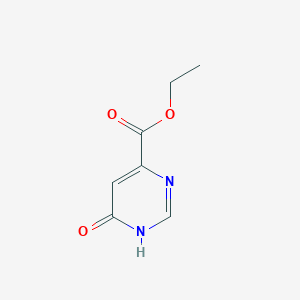![molecular formula C10H16ClN3OS B1437774 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride CAS No. 2245708-68-1](/img/structure/B1437774.png)
2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride
Descripción general
Descripción
“2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride” is a chemical compound with the molecular formula C10H15N3OS . It exists in both racemic and absolute stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazolone ring, which is a system containing a benzene ring fused to a thiazolone ring . The compound also contains amino and propylamino substituents .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 225.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis of Oxazolines and Thiazolines Katritzky et al. (2004) demonstrated that microwave reactions involving 2-aminoethanethiol hydrochloride with N-acylbenzotriazoles resulted in the production of 2-substituted thiazolines. This method, characterized by mild conditions and short reaction times, highlights the potential application of such compounds in synthesizing oxazolines and thiazolines, indicating the significance of the chemical structure in organic synthesis Katritzky et al., 2004.
Development of Dopamine Agonists Van Vliet et al. (2000) explored the medicinal chemistry applications of the 2-aminothiazole moiety, especially in developing dopamine agonists with good oral availability. The research combined this moiety with 2-aminoindans and 3-aminobenzopyrans, which are known templates for dopamine agonists, indicating the relevance of the chemical structure in medicinal chemistry and drug development Van Vliet et al., 2000.
Antimicrobial and Enzyme Inhibition Studies Demirci et al. (2014) conducted research on 6-substituted amino-penicillanic acid esters, some containing a 1,3-thiazole nucleus. The study assessed the biological activities of these compounds, discovering that they possess antimicrobial activity and inhibit enzymes like urease, β-lactamase, and lipase. This study underscores the potential use of such chemical structures in developing new antimicrobial agents Demirci et al., 2014.
Corrosion Inhibition Studies Kaya et al. (2016) researched the inhibition performance of certain thiazole derivatives against the corrosion of iron, using quantum chemical parameters and molecular dynamics simulations. This study indicates the potential application of these compounds in industrial settings, specifically for protecting metals from corrosion Kaya et al., 2016.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Thiazole derivatives have been shown to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
Thiazole derivatives have been shown to have a wide range of medicinal and biological properties .
Análisis Bioquímico
Biochemical Properties
2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions can lead to changes in cellular processes and have potential therapeutic implications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can affect the expression of genes related to apoptosis and cell survival, thereby impacting cell fate decisions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This compound can also interact with DNA and RNA, influencing gene expression and protein synthesis. Additionally, it can modulate the activity of transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of metabolites that can be excreted from the body . This compound can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . This compound can accumulate in specific tissues, such as the liver and kidneys, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;/h6,12H,2-5H2,1H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPNGIZQVWNNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)


![7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1437696.png)

![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)


![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)

![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)